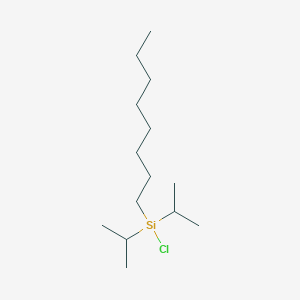![molecular formula C6H10N2O2 B051560 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-53-3](/img/structure/B51560.png)
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MDB, is a bicyclic guanidine compound that has gained significant attention in the scientific community due to its unique properties. MDB is a highly reactive molecule that can be used as a catalyst in a variety of chemical reactions.
Wirkmechanismus
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate acts as a base catalyst, and its mechanism of action involves the deprotonation of the substrate. The resulting intermediate reacts with the electrophile to form the desired product. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has a high basicity due to its bicyclic structure, which allows it to efficiently catalyze a variety of reactions.
Biochemische Und Physiologische Effekte
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a promising candidate for use in chemical synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages as a catalyst, including its high reactivity, low toxicity, and ease of synthesis. However, it also has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition. Additionally, its high basicity can lead to unwanted side reactions, making it important to carefully control reaction conditions.
Zukünftige Richtungen
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promise as a catalyst in a variety of chemical reactions, and future research will likely focus on its use in more complex reactions. One potential area of research is the development of new synthetic methods for the production of chiral compounds using Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate as a catalyst. Additionally, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate may be used in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand the biochemical and physiological effects of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, as well as its potential for use in drug development.
Synthesemethoden
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate and carbon dioxide under high pressure and temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been used as a catalyst in a variety of chemical reactions, including the synthesis of cyclic carbonates, urethanes, and amides. It has also been used in the synthesis of chiral compounds, such as chiral epoxides and amino alcohols. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promising results in the field of organic synthesis, and its use as a catalyst has led to the development of more efficient and environmentally friendly reactions.
Eigenschaften
CAS-Nummer |
111265-53-3 |
|---|---|
Produktname |
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3 |
InChI-Schlüssel |
IXBSTSGUADVGCF-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCN1N2 |
Kanonische SMILES |
COC(=O)C12CCCN1N2 |
Synonyme |
1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1R-(1alpha,5alpha,6alpha)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
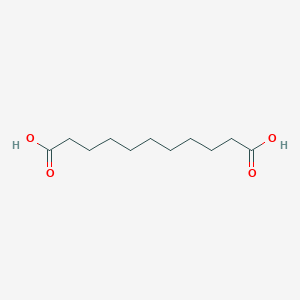
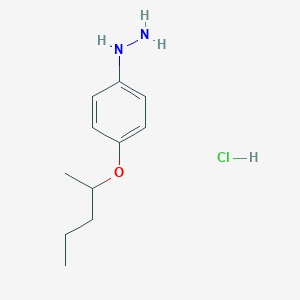
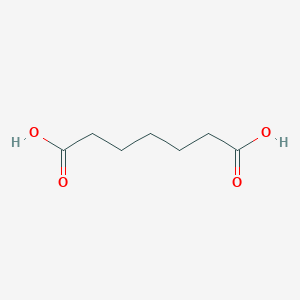
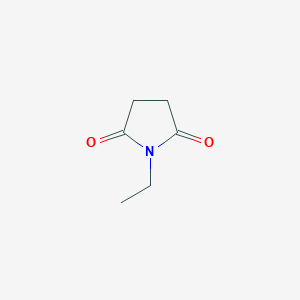
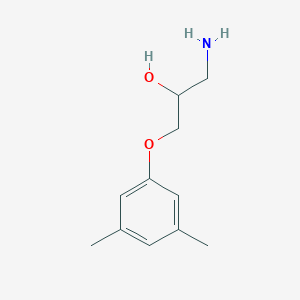
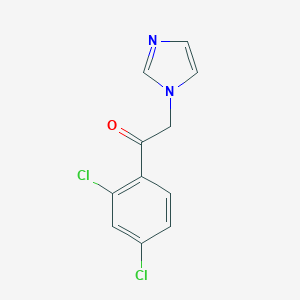
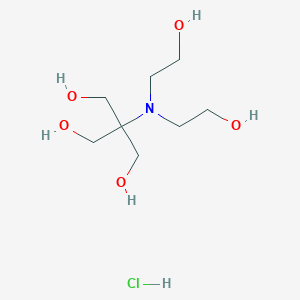
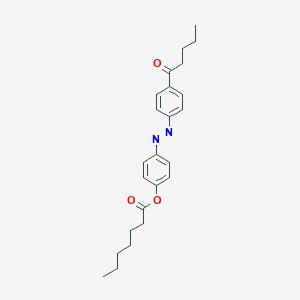
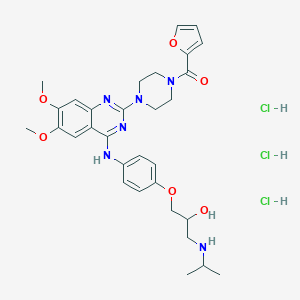
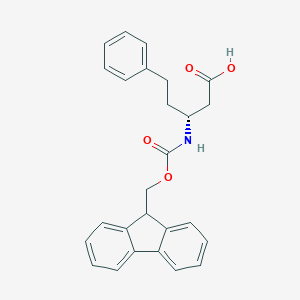
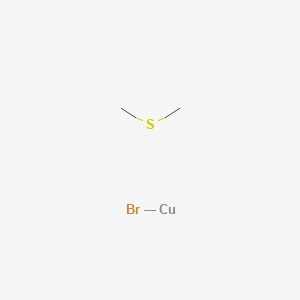
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
